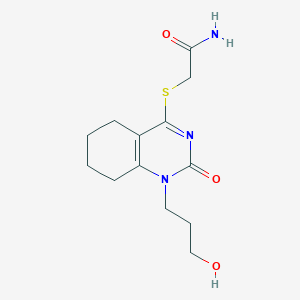

2-((1-(3-Hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

描述

属性

IUPAC Name |

2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c14-11(18)8-20-12-9-4-1-2-5-10(9)16(6-3-7-17)13(19)15-12/h17H,1-8H2,(H2,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEZADCPANOBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 379.5 g/mol . The structure features a hexahydroquinazoline moiety linked to a thioacetamide group, which may contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. The thioacetamide moiety has been associated with antimicrobial activity against various pathogens. For instance, compounds with hydroxypropyl substitutions have shown enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .

Anticancer Activity

The hexahydroquinazoline derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. A study demonstrated that derivatives similar to 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting that certain derivatives of hydroxypropyl-thioacetamides may possess neuroprotective properties. These compounds could potentially mitigate oxidative stress in neuronal cells and promote neuronal survival in models of neurodegenerative diseases. The mechanisms may involve the modulation of signaling pathways associated with inflammation and apoptosis .

Study on Antimicrobial Activity

In a comparative study of various thioacetamides, the compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as an alternative antimicrobial agent.

Cancer Cell Line Testing

In vitro tests using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H29N3O3S |

| Molecular Weight | 379.5 g/mol |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Induces apoptosis in MCF-7 and HeLa cells |

| Neuroprotective Potential | Mitigates oxidative stress in neuronal models |

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit promising anticancer properties. For instance:

- A study highlighted that a related quinazolinone derivative showed an IC50 value of 166 nM against BEL-7402 liver cancer cells. The mechanism involved suppression of DNA synthesis and cell cycle arrest .

Antimicrobial Effects

The compound also demonstrates significant antimicrobial activity. Related studies have shown:

- Thiourea derivatives with similar structures displayed notable antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The proposed mechanisms involve reactive oxygen species (ROS) generation and DNA damage .

Case Study 1: Anticancer Activity

A recent investigation into quinazolinone derivatives revealed that certain modifications enhance their efficacy against cancer cells. The study found that compounds with a similar thioacetamide structure inhibited cell proliferation in various cancer cell lines through apoptosis induction.

Case Study 2: Antimicrobial Study

In another study focusing on related compounds, researchers tested the antimicrobial efficacy against various strains. Compounds exhibiting the thio group demonstrated enhanced activity due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

The following analysis compares the target compound with three key analogs from the literature, focusing on structural variations, binding affinities, and biological effects.

Structural and Functional Analogues

Key Structural and Functional Differences

Core Scaffold: The target compound uses a hexahydroquinazolinone core, whereas Analog 2 employs a pyrimidinone scaffold. Hexahydroquinazolinones offer greater conformational flexibility compared to pyrimidinones, which may influence binding kinetics to targets like MMP-9 .

Substituent Positioning :

- The target compound’s 2-oxo group (position 2) contrasts with Analog 1’s 4-oxo group . This positional difference may alter hydrogen-bonding interactions with the MMP-9 HPX domain.

The thioacetamide group (shorter chain) in the target compound vs. Analog 1’s butanamide (longer chain) may affect steric fit in the binding pocket.

Biological Activity: Analog 1’s KD = 320 nM for MMP-9 highlights the importance of the hexahydroquinazolinone-thio linkage for high-affinity binding. The target compound’s hydroxypropyl group could further optimize interactions, though experimental validation is needed. JNJ0966 (Analog 3) demonstrates that non-quinazolinone scaffolds (e.g., bithiazoles) can achieve selectivity for proMMP-9, albeit with lower potency (KD = 5.0 µM) .

Implications for Drug Design

- Hydrophilic vs. Lipophilic Balance : The 3-hydroxypropyl group in the target compound may address limitations of earlier analogs (e.g., poor solubility in Analog 1), but could reduce membrane permeability.

- Thioether Linkage: The thioacetamide group in the target compound is critical for covalent or non-covalent interactions, as seen in Analog 1’s efficacy against metastasis .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the quinazolinone core. Key steps include:

- Step 1 : Cyclization of hexahydroquinazolinone precursors under reflux with reagents like acetyl chloride or thiolating agents.

- Step 2 : Introduction of the 3-hydroxypropyl group via nucleophilic substitution or alkylation.

- Step 3 : Thioether linkage formation using mercaptoacetic acid derivatives.

- Step 4 : Final purification via silica gel chromatography or recrystallization (e.g., using ethyl acetate/hexane gradients) .

- Optimization : Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products. For example, excess acetyl chloride may require neutralization with Na₂CO₃ to stabilize intermediates .

Q. How is structural characterization of this compound performed?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydroxypropyl group (δ ~4.90 ppm for hydroxyl protons) and thioacetamide linkages (δ ~3.3–3.5 ppm for methylene groups) .

- Mass Spectrometry (MS) : ESI/APCI(+) modes validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- HPLC : Purity assessment (≥95%) using C18 columns with methanol/water mobile phases .

Q. What are the primary biological targets or activities reported for this compound?

- Findings : Quinazolinone-thioacetamide hybrids exhibit activity against kinases (e.g., EGFR) and pro-inflammatory enzymes (e.g., COX-2). The hydroxypropyl group enhances solubility, potentially improving bioavailability in cellular assays .

- Assays : In vitro cytotoxicity testing (e.g., MTT assays on cancer cell lines) and enzyme inhibition studies (IC₅₀ determination) are standard .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Design of Experiments (DoE) : Use fractional factorial designs to screen critical variables (e.g., solvent ratio, temperature, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for thioether bond formation .

- Process Analytics : Real-time monitoring via inline FTIR or Raman spectroscopy helps track intermediate conversions and reduce batch failures .

Q. What computational methods support mechanistic studies of this compound’s bioactivity?

- Approaches :

- Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR) using software like AutoDock Vina. Focus on hydrogen bonding between the acetamide group and catalytic residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to predict residence times .

- Validation : Compare computational results with experimental IC₅₀ values to refine force field parameters .

Q. How can contradictory data in biological assays be resolved?

- Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Resolution :

- Standardization : Use validated protocols (e.g., Eurofins Panlabs assays) with internal controls.

- Meta-Analysis : Pool data from multiple labs using random-effects models to identify outliers .

Q. What strategies improve selectivity in derivatization reactions?

- Functional Group Protection : Temporarily block reactive sites (e.g., hydroxyl groups via silylation) during sulfhydryl coupling steps .

- Catalysis : Employ Pd/Cu-mediated cross-coupling for regioselective modifications of the quinazolinone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。